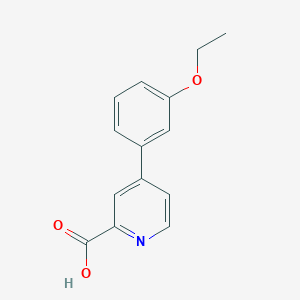

4-(3-Ethoxyphenyl)picolinic acid

Description

Properties

IUPAC Name |

4-(3-ethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-12-5-3-4-10(8-12)11-6-7-15-13(9-11)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXMPZSLXWHAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)picolinic acid typically involves the reaction of 3-ethoxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a condensation reaction followed by cyclization. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of 4-(3-carboxyphenyl)picolinic acid.

Reduction: Formation of 4-(3-ethoxyphenyl)picolinic alcohol.

Substitution: Formation of 4-(3-nitrophenyl)picolinic acid or 4-(3-bromophenyl)picolinic acid.

Scientific Research Applications

Pharmaceutical Applications

1.1 Cholesterol Regulation and Cardiovascular Health

Research has indicated that picolinic acid derivatives, including 4-(3-ethoxyphenyl)picolinic acid, can function as low-density lipoprotein receptor (LDLR) inducers. These compounds have shown potential in lowering cholesterol levels in animal models by enhancing the activity of LDL receptors, which play a crucial role in cholesterol metabolism. The ability to modulate LDLR expression presents a promising avenue for treating conditions related to hypercholesterolemia and cardiovascular diseases .

1.2 Antimicrobial Properties

Picolinic acid derivatives have been explored for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various pathogens, making them suitable candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.

Agricultural Applications

2.1 Pesticidal Activity

This compound has been investigated for its efficacy as a pesticide. Similar compounds have demonstrated effectiveness against a range of agricultural pests, including insects and fungi. The application of these compounds can lead to improved crop yields by controlling pest populations without causing significant harm to beneficial organisms .

2.2 Plant Growth Regulation

In addition to pest control, picolinic acid derivatives are being studied as plant growth regulators. They can influence plant growth patterns, enhance resistance to environmental stressors, and improve overall plant health . This dual functionality makes them valuable in sustainable agriculture practices.

Materials Science Applications

3.1 Coordination Chemistry

The structural characteristics of this compound allow it to form coordination complexes with various metal ions. These complexes have potential applications in catalysis and material synthesis, where they can serve as catalysts or precursors for novel materials . The ability to tailor these complexes opens avenues for developing advanced materials with specific properties.

3.2 Molecular Switches

Research into amides derived from picolinic acid indicates their potential use in molecular switches—devices that can change their state in response to external stimuli. This application could lead to advancements in molecular electronics and smart materials .

Case Study 1: LDLR Induction

A study published on the effects of picolinic acid derivatives showed that certain compounds could significantly increase LDLR expression in hepatic cells, leading to reduced circulating cholesterol levels in animal models. The results indicated a dose-dependent relationship, highlighting the therapeutic potential of these compounds in managing cholesterol-related diseases .

Case Study 2: Pesticidal Efficacy

Field trials assessing the effectiveness of this compound as a pesticide demonstrated substantial reductions in pest populations compared to untreated controls. The trials indicated that formulations containing this compound could be integrated into existing pest management strategies with minimal environmental impact .

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes or receptors. The ethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

- This compound remains underexplored in the literature.

- Comparative studies are needed to evaluate the ethoxy group’s unique effects versus methoxy, hydroxyl, or halogen substituents.

Q & A

Q. What are the established synthetic routes for 4-(3-Ethoxyphenyl)picolinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, ethoxy-substituted phenylboronic acids can react with halogenated picolinic acid derivatives under palladium catalysis . Key factors include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling .

- Solvent systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature: Reactions often proceed at 80–120°C to balance kinetics and side reactions .

Table 1: Representative Synthetic Routes and Yields

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | DMF | 72–85 | |

| Nucleophilic substitution | CuI/1,10-phen | DMSO | 65–78 |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. The ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons (δ 7.2–8.5 ppm) are diagnostic .

- Mass spectrometry (ESI-MS): Confirm molecular ion [M-H]⁻ at m/z 257.2 (calculated) with fragmentation patterns matching the picolinic acid backbone .

- FT-IR: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer:

- Solubility: Moderately soluble in DMSO (≥10 mM) and methanol, but poorly soluble in water. Use sonication or co-solvents (e.g., 10% EtOH in PBS) for aqueous assays .

- Stability: Store at -20°C under inert gas (N₂/Ar) to prevent degradation. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purity checks .

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer: The compound serves as a precursor for:

- Metal coordination complexes: Chelates with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial studies .

- Prodrugs: Esterification of the carboxylic acid group to enhance bioavailability .

- Structure-activity relationship (SAR) studies: Modifications at the ethoxy or pyridine positions to optimize pharmacokinetics .

Q. What computational tools are used to model the interactions of this compound with biological targets?

- Methodological Answer:

- Docking simulations (AutoDock Vina): Predict binding affinities to enzymes like IDO (indoleamine 2,3-dioxygenase) using PDB structures (e.g., 4PK5) .

- DFT calculations (Gaussian): Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituent effects .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The ethoxy group’s electron-donating nature activates the phenyl ring toward electrophilic substitution but introduces steric hindrance. Strategies include:

- Ortho-directing effects: Use bulky ligands (e.g., XPhos) to mitigate steric clashes during Suzuki coupling .

- Microwave-assisted synthesis: Reduce reaction times and improve regioselectivity .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies of this compound derivatives?

- Methodological Answer: Discrepancies arise from divergent reaction mechanisms (e.g., radical vs. polar pathways). Resolve via:

- Kinetic isotope effects (KIE): Compare kH/kD to identify rate-determining steps .

- In situ FT-IR monitoring: Track intermediate formation under varying conditions .

Q. How can researchers design robust HPLC/LC-MS protocols to separate this compound from structurally similar byproducts?

- Methodological Answer:

- Column selection: Use phenyl-hexyl stationary phases for better aromatic selectivity.

- Mobile phase: 0.1% formic acid in H₂O/MeCN (gradient: 5%→95% MeCN over 15 min) .

- MS detection: Optimize collision energy (CE=20–30 eV) for MRM transitions (m/z 257→181) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodological Answer:

- Process analytical technology (PAT): Implement real-time NIR spectroscopy to monitor reaction progress .

- Design of experiments (DoE): Use factorial designs to optimize temperature, stoichiometry, and mixing rates .

Q. How does this compound interact with environmental pollutants, and what analytical methods quantify these interactions?

- Methodological Answer:

- Fluorescence quenching assays: Measure binding constants (Kₐ) with polycyclic aromatic hydrocarbons (PAHs) .

- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of pollutant adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.